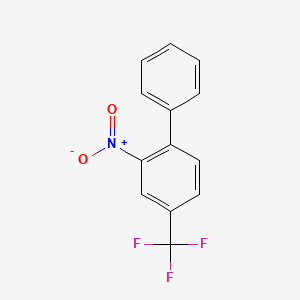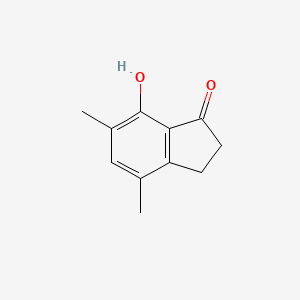
(3-ethoxy-4-isopropoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-ethoxy-4-isopropoxyphenyl)boronic acid is an organic compound with the molecular formula C11H17BO4. It is a boronic acid derivative, which means it contains a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (3-ethoxy-4-isopropoxyphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are synthesized by dehydrating boric acid with alcohols. The resulting boronic esters are then hydrolyzed to yield the desired boronic acid .
Análisis De Reacciones Químicas
Types of Reactions
(3-ethoxy-4-isopropoxyphenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: The Suzuki-Miyaura coupling typically uses palladium catalysts and bases like potassium carbonate (K2CO3) under mild conditions.
Major Products
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Aplicaciones Científicas De Investigación
(3-ethoxy-4-isopropoxyphenyl)boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-ethoxy-4-isopropoxyphenyl)boronic acid in reactions like the Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a Pd-C bond.
Transmetalation: The boronic acid transfers its organic group to the palladium, forming a new Pd-C bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the final carbon-carbon bond and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxyphenylboronic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-Formylphenylboronic acid: Contains a formyl group instead of an isopropoxy group.
Uniqueness
(3-ethoxy-4-isopropoxyphenyl)boronic acid is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of both ethoxy and isopropoxy groups can provide distinct steric and electronic effects compared to other boronic acids .
Propiedades
Número CAS |
900174-06-3 |
|---|---|
Fórmula molecular |
C11H17BO4 |
Peso molecular |
224.06 g/mol |
Nombre IUPAC |
(3-ethoxy-4-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C11H17BO4/c1-4-15-11-7-9(12(13)14)5-6-10(11)16-8(2)3/h5-8,13-14H,4H2,1-3H3 |
Clave InChI |
XRMXNOYAZMUWMJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)OC(C)C)OCC)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8782657.png)



![(3R)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol](/img/structure/B8782667.png)








